Product packaging for Bis[2-aminophenyl]-amino(Cat. No.:CAS No. 27137-44-6)

Bis[2-aminophenyl]-amino

Cat. No.: B12283546
CAS No.: 27137-44-6
M. Wt: 199.25 g/mol
InChI Key: RYHXMHRMZIJLJV-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry and Advanced Materials Science

Aromatic amines, organic compounds characterized by an amino group attached to an aromatic ring, are integral to numerous chemical processes and applications. chembk.com Their unique electronic properties, basicity, and nucleophilicity make them versatile precursors for pharmaceuticals, dyes, and pigments. chembk.com In the realm of advanced materials science, aromatic amines are crucial for creating functional polymers, catalysts, and sensors. ontosight.ai They serve as key components in the development of organic electronics, biomaterials, and other cutting-edge technologies by enabling the construction of complex molecular architectures with tailored properties. ontosight.ai The presence of multiple amine groups, as seen in Bis[2-aminophenyl]-amino, enhances the potential for creating intricate coordination complexes and polymeric structures, positioning it as a molecule of interest for developing novel materials.

Evolution of Research on Bis(aminophenyl) Derivatives in Chemical Synthesis

Research into bis(aminophenyl) derivatives has evolved significantly, exploring various linking moieties between the aminophenyl groups. A prominent example is bis(2-aminophenyl) disulfide, which contains a disulfide (S-S) bridge. This compound is frequently used as a starting material for synthesizing more complex molecules. chembk.com For instance, it readily undergoes condensation reactions with aromatic aldehydes to form dithiophenyldiimines, which can then be used to create dinuclear ruthenium complexes. researchgate.net

Another area of development involves the synthesis of related organoselenium and organotellurium compounds, such as bis(2-aminophenyl) selenide (B1212193) and bis(2-aminophenyl) telluride. ontosight.ai Structural and theoretical analyses of these compounds have provided insights into intramolecular interactions and hydrogen bonding patterns, which are crucial for designing molecules with specific packing structures in the solid state. ontosight.ai The progression from simple disulfide bridges to other heteroatoms and more complex linkers demonstrates a continuous effort to fine-tune the electronic and steric properties of these systems for various applications. For example, research has explored the synthesis of 2-unsubstituted benzothiazole (B30560) derivatives through the reductive cyclization of bis(2-aminophenyl) disulfide, highlighting the utility of these derivatives in creating valuable heterocyclic scaffolds. rsc.orgrsc.org

Significance of this compound and Analogous Structures in Modern Chemical Research

This compound, with its central secondary amine linking two 2-aminophenyl units, serves as a valuable precursor for synthesizing multidentate ligands. mdpi.comsemanticscholar.org These ligands are instrumental in coordination chemistry for creating metal complexes with specific catalytic or material properties. Research has shown that this compound can be reacted with aldehydes, such as benzaldehyde, to produce tridentate imine-amine ligands like Bis[(2-benzylideneimino)phenyl]amine. mdpi.com Similarly, it is a key starting material for preparing redox-active ligands like bis(2–isobutyrylamidophenyl)amine, which are studied for their unique electronic properties and potential applications in catalysis. semanticscholar.org

The structural motif of linked aminophenyl groups is also found in more complex systems designed for specific functions. For instance, derivatives of 2-(2′-aminophenyl)benzothiazole are recognized as highly adaptable fluorescent cores with applications in chemical sensing, light-emitting materials, and bioimaging. mdpi.com The ability to modify the amino groups allows for the fine-tuning of the molecule's photophysical properties. mdpi.com Furthermore, analogous structures where aminophenyl groups are incorporated into larger frameworks, such as N,N'-bis((2-aminophenyl)methyl)-1,2-ethanediamine, are investigated as ligands for catalysts used in organic synthesis. ontosight.ai The collective research on these and related structures underscores the importance of the bis(aminophenyl) framework in developing functional molecules for catalysis, materials science, and sensor technology.

Detailed Research Findings

The utility of this compound is primarily demonstrated through its role as a building block for more complex molecules. The following tables summarize the properties and synthetic applications of compounds derived from it and its close structural analogs.

Table 1: Synthesis and Properties of a Ligand Derived from this compound

This table details the synthesis of a tridentate ligand starting from this compound, showcasing its application in ligand design.

Starting MaterialReagentProductYieldMelting PointSpectroscopic Data (IR, KBr)
This compoundBenzaldehydeBis[(2-benzylideneimino)phenyl]amine90%195°C3350, 3051, 2873, 1622, 1582 cm⁻¹
Data sourced from Zhao et al., Molecules (2000). mdpi.com

Table 2: Research on Derivatives of the Analogous Compound Bis(2-aminophenyl) disulfide

This table presents findings from the reductive cyclization of a related disulfide compound, illustrating a common synthetic strategy for this class of molecules.

SubstrateProductYield (%)Reaction Conditions
Bis(2-aminophenyl) disulfideBenzothiazole32%0.5 mmol substrate, CO₂ (1 MPa), BH₃NH₃ (3 equiv.), NMP, 100°C, 24 h
Bis(2-aminophenyl) disulfideBenzothiazole75%0.5 mmol substrate, CO₂ (1 MPa), BH₃NH₃ (4 equiv.), NMP, 120°C, 24 h
Bis(4-methyl-2-aminophenyl) disulfide5-Methylbenzothiazole95%0.5 mmol substrate, CO₂ (1 MPa), BH₃NH₃ (4 equiv.), NMP, 120°C, 24 h
Bis(4-chloro-2-aminophenyl) disulfide5-Chlorobenzothiazole85%0.5 mmol substrate, CO₂ (1 MPa), BH₃NH₃ (4 equiv.), NMP, 120°C, 24 h
Data sourced from Li et al., RSC Adv. (2022). rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3 B12283546 Bis[2-aminophenyl]-amino CAS No. 27137-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(2-aminophenyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHXMHRMZIJLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328027
Record name Benzenediamine, N-(aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27137-44-6
Record name Benzenediamine, N-(aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Bis 2 Aminophenyl Amino and Its Analogs

Direct Synthesis Approaches

Direct synthesis of N,N-bis(2-aminophenyl)amine involves the formation of two carbon-nitrogen bonds at a central nitrogen atom. While specific literature for the direct, one-pot synthesis of the parent compound is limited, modern catalytic methods for C-N bond formation offer a plausible and direct route. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of N-aryl amines. mdpi.com This approach can be envisioned for the construction of the Bis[2-aminophenyl]-amino scaffold.

A potential strategy involves the double N-arylation of ammonia or an ammonia equivalent with a suitable 2-substituted aminophenyl electrophile, such as 2-bromoaniline or 2-iodoaniline, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base. mdpi.com Alternatively, a step-wise approach could be employed, starting with the mono-arylation of a protected amine followed by a second coupling reaction and subsequent deprotection. The optimization of such catalytic conditions is crucial to favor the desired diarylation product and minimize side reactions. mdpi.com

Precursor-Based Synthetic Routes

Precursor-based strategies provide alternative and often more established pathways to the target molecule and its structural analogs. These routes rely on the chemical modification of readily available starting materials.

2-Aminothiophenol and its oxidized dimer, bis(2-aminophenyl) disulfide, are key precursors for synthesizing sulfur-containing analogs, particularly benzothiazoles. nih.govmdpi.com 2-Aminothiophenol is a common starting material for the synthesis of 2-substituted benzothiazoles through condensation reactions with various carbonyl compounds, such as aldehydes and carboxylic acids. mdpi.comnih.gov However, 2-aminothiophenol is noted to be unstable and readily oxidizes to the more stable bis(2-aminophenyl) disulfide. nih.govsemanticscholar.org This stability makes the disulfide a preferred and more practical starting material for many synthetic applications. nih.gov

For instance, various 2-arylbenzothiazoles can be synthesized through the condensation of bis(2-aminophenyl) disulfide with substituted benzaldehydes under different catalytic conditions. mdpi.com A variety of synthetic protocols, including those using biocatalysts, photocatalysts, and green conditions like microwave irradiation, have been developed for these transformations. nih.gov

The reduction of aromatic nitro compounds is a fundamental and widely used transformation for the synthesis of primary aromatic amines. masterorganicchemistry.com This method is a highly effective route for preparing this compound, starting from the corresponding dinitro precursor, N,N-bis(2-nitrophenyl)amine. The synthesis of this precursor would typically involve the nucleophilic aromatic substitution of a suitable nitroaniline with a halonitrobenzene.

The subsequent reduction of the two nitro groups to the corresponding amines can be achieved through several established methods: masterorganicchemistry.comunimi.it

Catalytic Hydrogenation: This method involves treating the dinitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney Nickel (Ra-Ni), on a carbon support. masterorganicchemistry.com

Metal-Acid Systems: A classic and effective method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

This two-step sequence—nitration followed by reduction—is one of the most classical and reliable entries for the preparation of anilines and their derivatives. unimi.it The choice of reducing agent can be critical to ensure chemoselectivity if other reducible functional groups are present in the molecule. organic-chemistry.org

Carbon dioxide (CO₂), an abundant and non-toxic C1 resource, has been increasingly utilized in the synthesis of value-added chemicals. semanticscholar.org An efficient and notable derivatization strategy involves the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ to produce 2-unsubstituted benzothiazole (B30560) derivatives. nih.govrsc.org This process uses ammonia borane (BH₃NH₃) as a reductant. semanticscholar.orgresearchgate.net

In this reaction, BH₃NH₃ serves multiple roles: it reduces the carbon dioxide, cleaves the S–S bond of the disulfide precursor to generate the reactive 2-aminothiophenol intermediate in situ, and activates the N–H bond of the amino group. nih.govsemanticscholar.org The reaction proceeds efficiently to give the desired benzothiazole products in good to excellent yields. The proposed mechanism involves the formation of a reactive formate equivalent from CO₂ and BH₃NH₃, which is then attacked by the nucleophilic nitrogen of the in situ-generated 2-aminothiophenol, followed by intramolecular cyclization and dehydration. chemrevlett.com

The scope of this reaction has been explored with various substituted bis(2-aminophenyl) disulfides. The electronic nature of the substituents on the aromatic ring influences the reaction yield, with electron-donating groups generally leading to higher yields. chemrevlett.com

Table 1: Synthesis of 2-Unsubstituted Benzothiazole Derivatives from Substituted Bis(2-aminophenyl) Disulfides and CO₂. nih.govchemrevlett.com

Analogous to the disulfide chemistry, bis(2-aminophenyl) ditelluride serves as a valuable precursor for the synthesis of novel organotellurium heterocycles. researchgate.net The Te-Te bond in the ditelluride can be readily cleaved via reduction to generate a highly nucleophilic 2-aminobenzenetellurol intermediate in situ. This reactive species can then be treated with various electrophiles to form a range of tellurium-containing heterocyclic systems.

For example, the reaction of the in situ-generated 2-aminobenzenetellurol with malononitrile yields 2-cyanomethylbenzo-1,3-tellurazole. Treatment with carbon disulfide followed by methylation produces 2-methylmercaptobenzo-1,3-tellurazole. Furthermore, a multi-step sequence involving amidation of the ditelluride followed by a carefully controlled reduction can furnish previously inaccessible 2H-1,4-benzotellurazin-3(4H)-ones in moderate yields (47-62%). researchgate.net

Catalytic and Non-Catalytic Synthetic Protocols

The synthesis of this compound and its analogs can be achieved through both catalytic and non-catalytic methods, the choice of which depends on the specific transformation desired.

Non-Catalytic Protocols: A prime example of a non-catalytic protocol is the reductive cyclization of bis(2-aminophenyl) disulfide with carbon dioxide. semanticscholar.orgrsc.org This reaction proceeds efficiently under mild conditions without the need for a metal or organic catalyst, relying instead on the stoichiometric reducing power of ammonia borane. nih.gov This approach is advantageous due to its simplicity, atom economy, and avoidance of potentially toxic or expensive catalysts. semanticscholar.org

Catalytic Protocols: Catalytic methods are widely employed, particularly for forming C-N and C-S bonds. As discussed, the synthesis of the core N,N-bis(2-aminophenyl)amine structure is amenable to palladium-catalyzed Buchwald-Hartwig amination. mdpi.com Similarly, the synthesis of benzothiazole analogs from 2-aminothiophenol or its disulfide often utilizes catalysts. For instance, the condensation reaction with aldehydes can be promoted by various catalysts, including modified mesoporous silica materials, to achieve high yields in environmentally friendly solvents like water. mdpi.com The development of transition metal catalysts for multi-electron transformations continues to be an active area of research for constructing complex amine-based architectures. emory.edu

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts are pivotal in forming carbon-nitrogen and carbon-sulfur bonds, which are essential for constructing the core structure of many heterocyclic compounds. While specific examples directly leading to "this compound" are not detailed in the provided search results, the development of transition metal catalysts for multi-electron chemical transformations is an active area of research. These catalysts, particularly those based on earth-abundant metals, are explored for their potential in various organic transformations. For instance, dinuclear Ni(II) complexes have been designed and characterized for catalytic oxidative dehydrogenation, and Ru(II) complexes are applied in catalytic C-H amination reactions. emory.edu The principles of transition metal catalysis are also applied in the synthesis of related compounds, such as bis(aminophenylglyoxime)methanes and their polymeric metal complexes with Cu(II), Ni(II), and Co(II). researchgate.net

Catalyst-Free Reductive Cyclizations

An efficient and environmentally friendly approach for the synthesis of benzothiazole derivatives, which are structurally related to analogs of this compound, involves the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide. rsc.orgsemanticscholar.orgrsc.orgnih.govresearchgate.net This methodology utilizes carbon dioxide (CO2) as a C1 source and ammonia borane (BH3NH3) as a reductant. rsc.orgsemanticscholar.orgrsc.orgnih.govresearchgate.net

Key aspects of this reaction include:

Reactants : Various substituted bis(2-aminophenyl) disulfides serve as the starting materials.

Reagents : CO2 acts as a sustainable and abundant C1 resource, while BH3NH3 functions as an efficient reducing agent. semanticscholar.orgrsc.orgnih.govresearchgate.net

Mechanism : The reaction proceeds through the cleavage of the S-S bond in the disulfide by BH3NH3, which also activates the N-H bond of the amino group and reduces CO2. rsc.orgsemanticscholar.orgrsc.orgnih.govresearchgate.net

Products : This method yields 2-unsubstituted benzothiazole derivatives in good to excellent yields. rsc.orgsemanticscholar.orgrsc.orgnih.govresearchgate.net

The reaction conditions are typically optimized for temperature, pressure of CO2, and the amount of reducing agent to maximize the yield of the desired product. semanticscholar.orgrsc.org For example, the model reaction of bis(2-aminophenyl) disulfide with CO2 and BH3NH3 was optimized to be carried out in N-Methyl-2-pyrrolidone (NMP) at 120°C under 1 MPa of CO2. semanticscholar.orgrsc.orgrsc.org This protocol has been successfully applied to gram-scale synthesis, demonstrating its practical utility. semanticscholar.orgrsc.org

Molten State Reactions

Molten state reactions offer a solvent-free alternative for the synthesis of heterocyclic compounds. While a direct synthesis of "this compound" via this method is not explicitly described, the synthesis of related 2-(2′-aminophenyl)benzothiazole derivatives has been achieved under molten state conditions. mdpi.com This approach involves heating a mixture of reactants above their melting points in the absence of a solvent, which can lead to high reaction rates and simplified purification procedures. For instance, heating a solid mixture of reactants can result in a yellow oil that, after an extended period at high temperatures (e.g., 320°C for 15 hours), yields the desired product upon cooling and purification. google.com

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the efficient construction of complex molecules, including peptides and heterocyclic compounds. This technique simplifies purification by immobilizing the growing molecule on a solid support, allowing for the easy removal of excess reagents and byproducts by filtration.

An efficient method for the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides has been developed. nih.gov This approach combines the advantages of solid-phase synthesis with the pharmacological importance of the benzothiazole scaffold. nih.govmdpi.com

The key steps of this methodology are:

Immobilization : A suitable starting material, such as 2-aminobenzenethiol, is attached to a solid support.

Coupling : The first amino acid, protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, is coupled to the resin-bound starting material. The efficiency of this step is crucial and may require highly activated amino acids. nih.gov

Elongation : The peptide chain is extended using standard Fmoc/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) protocols. mdpi.com

Cleavage and Cyclization : The final product is cleaved from the resin, which is followed by a cyclization step to form the benzothiazole ring. mdpi.com

This method allows for the synthesis of libraries of BTH-amino acids and BTH-peptides with high chiral purity. nih.govmdpi.com

Functionalization and Derivatization: Building Blocks and Ligand Scaffolds

This compound and its analogs are valuable building blocks for the synthesis of more complex molecules and can serve as ligand scaffolds for the coordination of metal ions. Their functionalization can be achieved through various reactions, including Schiff base formation and conjugation with amino acids and peptides.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The amino groups of this compound and its derivatives can readily undergo this reaction to form Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. rsc.orgsemanticscholar.orgresearchgate.netsemanticscholar.org

The synthesis of novel Schiff bases can be achieved by reacting aminophenols with trimethinium salts in the presence of a base. rsc.orgsemanticscholar.orgresearchgate.netsemanticscholar.org The resulting Schiff base ligands, which may contain N2O2 donor atom sets, can then be used to form metal complexes with ions such as Cu(II), Ni(II), Co(II), and Zn(II). semanticscholar.orgresearchgate.net The formation of these complexes can be studied using techniques like UV-visible spectrophotometry. semanticscholar.org

The table below summarizes the synthesis of various Schiff bases from the reaction of trimethinium salts with different aminophenols.

Amino Acid and Peptide Conjugation

The conjugation of this compound and its analogs with amino acids and peptides is a promising strategy for developing new bioactive molecules and targeted therapeutic agents. This process typically involves the formation of an amide bond between the amino group of the core molecule and the carboxylic acid group of an amino acid or peptide. al-edu.com

The conjugation reaction is generally a two-step process:

Activation : The carboxylic acid group of the amino acid or peptide is activated, often by forming a reactive acyl-CoA thioester. al-edu.com

Acyl Transfer : The activated acyl group is then transferred to the amino group of the target molecule. al-edu.com

Solid-phase synthesis techniques are particularly well-suited for the preparation of peptide conjugates, allowing for the sequential addition of amino acids to a resin-bound core molecule. nih.govchempep.comgoogle.com Various coupling reagents can be employed to facilitate amide bond formation, even with sterically hindered amino acids. google.com

The conjugation of bioactive peptides to proteins can also be achieved in a single step using self-contained bis-arylhydrazone linkers. nih.gov This method offers a chemoselective approach to protein modification and allows for the monitoring of the conjugation reaction. nih.gov

The table below provides examples of different amino acids that can be conjugated to xenobiotic carboxylic acids, a process analogous to the conjugation with this compound derivatives.

Pincer and Other Polydentate Ligand Modifications

The modification of this compound serves as a strategic route to developing sophisticated polydentate ligands, which are crucial in coordination chemistry for stabilizing metal centers and influencing their catalytic activity. A key derivatization strategy involves the acylation of the terminal primary amino groups to introduce new donor sites, thereby transforming the parent diamine into a more complex chelating agent. This approach allows for the synthesis of ligands with specific electronic and steric properties, tailored for particular applications in catalysis and materials science.

A notable example of this strategy is the synthesis of Bis(2-isobutyrylamidophenyl)amine, a tripodal, redox-active ligand, from this compound. nih.govtubitak.gov.trtubitak.gov.tr This transformation is achieved through the reaction of this compound with isobutyryl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. nih.govtubitak.gov.tr This reaction yields the desired N,N',N''-tridentate ligand, which features two N-amidate donors and one central amino donor. nih.gov

The successful synthesis and characterization of Bis(2-isobutyrylamidophenyl)amine have been confirmed through various analytical techniques, providing detailed insights into its molecular structure and properties.

Detailed Research Findings

The synthesis of Bis(2-isobutyrylamidophenyl)amine from this compound is a high-yield reaction, reported to be around 92%. nih.govtubitak.gov.tr The resulting compound has been thoroughly characterized, and its molecular structure was unequivocally confirmed by single-crystal X-ray diffraction. nih.govtubitak.gov.trtubitak.gov.tr

Spectroscopic and Analytical Data:

The identity of the synthesized ligand was established using several spectroscopic methods. The key findings are summarized in the table below.

Technique Observed Data
¹H NMR Signals at 9.38 ppm (amide N-H), 6.86-7.39 ppm (aromatic and amine N-H), 2.62 ppm (methine C-H), and 1.07 ppm (methyl C-H). nih.govtubitak.gov.tr
¹³C NMR Resonances at 175.54 ppm (carbonyl), 119.01-137.27 ppm (aromatic), 34.30 ppm (methine), and 19.31 ppm (methyl). nih.govtubitak.gov.tr
Mass Spectrometry A protonated molecular ion peak [M+H]⁺ observed at m/z 340.2. nih.govtubitak.gov.tr

Crystallographic Data:

The molecular structure of Bis(2-isobutyrylamidophenyl)amine was determined by single-crystal X-ray diffraction, providing precise bond lengths and angles. This analysis confirms the tripodal nature of the ligand, which is crucial for its function in coordinating to metal centers.

Parameter Value
Crystal System Monoclinic nih.govtubitak.gov.tr
Space Group P2₁/c nih.govtubitak.gov.tr
C=O Bond Lengths 1.228(3) Å and 1.231(3) Å tubitak.gov.tr
C-N Bond Lengths (Amide) 1.351(3) Å and 1.356(3) Å tubitak.gov.tr
C-N Bond Lengths (Aromatic) 1.391(3) Å to 1.428(3) Å tubitak.gov.tr

The structural analysis reveals partial electron delocalization within the C(O)–NH–Ph–NH–Ph–NH–C(O) framework, evidenced by the observed bond lengths and the sp² hybridization of the nitrogen atoms. tubitak.gov.tr The crystal packing is stabilized by intermolecular hydrogen bonds and C-H···π stacking interactions. nih.govtubitak.gov.trtubitak.gov.tr This ligand system, featuring two N-amidate donors and one central amido donor, is designed to support coordinatively unsaturated metal centers, leaving open sites for small molecule binding and subsequent catalytic activity. nih.govtubitak.gov.tr Such transition metal complexes have shown capabilities in catalytic oxidation reactions. nih.gov

Coordination Chemistry and Metal Complexation of Bis 2 Aminophenyl Amino Ligands

Ligand Design Principles and Chelation Modes

The design of bis[2-aminophenyl]-amino ligands and their analogs is predicated on the strategic placement of donor atoms to facilitate chelation. The arrangement of the central and peripheral amino groups allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal ion.

This compound ligands and their derivatives can exhibit a range of coordination modes, acting as monodentate, bidentate, or even polydentate chelators. libretexts.org Tripodal tetraamine ligands, which share a similar structural motif, typically bind to a single transition metal or lanthanide ion using all four nitrogen donor atoms. researchgate.net The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of substituents on the ligand framework.

In some instances, derivatives of these ligands, such as those incorporating amino acid residues, can form five-membered chelate rings by coordinating through the nitrogen atom and the oxygen atom of the deprotonated carboxyl group. nih.gov Similarly, 2-aminopyridine derivatives can engage in coordination with metal ions in either a monodentate or bidentate fashion, utilizing the pyridine ring and the nitrogen atom of the amino group. researchgate.net The versatility in coordination is a key feature of this class of ligands, allowing for the synthesis of a wide array of metal complexes with diverse geometries and properties.

The coordination behavior of this compound ligands is significantly influenced by both steric and electronic factors. nih.gov Steric hindrance, arising from bulky substituents on the ligand or the presence of other coordinating molecules, can dictate the preferred coordination geometry and even the coordination number of the metal center. rsc.orgresearchgate.net For instance, the introduction of bulky groups on the phenyl rings can force a particular coordination mode to minimize steric repulsion.

Electronic effects, on the other hand, modulate the donor strength of the nitrogen atoms. Electron-donating groups on the aromatic rings can enhance the basicity of the amino groups, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can diminish the donor capacity of the nitrogen atoms. The interplay of these steric and electronic effects allows for the fine-tuning of the ligand's coordination properties and, consequently, the chemical and physical properties of the resulting metal complexes. nih.gov

Coordination with Transition Metals

This compound ligands and their analogs form stable complexes with a variety of transition metals, including zinc, nickel, and cobalt. The resulting complexes exhibit a range of coordination geometries and electronic properties, which are dictated by the nature of the metal ion and the specific ligand framework.

Zinc(II) complexes with ligands containing amino functionalities are of significant interest. For example, zinc(II) readily forms complexes with various amino acids, typically resulting in five-membered chelate rings where the amino acid coordinates through both the nitrogen atom and the oxygen atom of the carboxylate group. nih.gov In some cases, such as with histidine, six-membered chelate rings can be formed. nih.gov The coordination geometry around the zinc(II) center in these complexes can vary, with both tetrahedral and octahedral arrangements being common. nih.gov The synthesis of bis(aminoacidate) zinc(II) complexes has been explored for their potential applications in dermatology, where the absence of counter-ions is a desirable feature. nih.gov

Table 1: Selected Zinc(II) Complexes with Amino-Containing Ligands
LigandComplex FormulaCoordination GeometryChelate Ring Size
Glycine[Zn(Gly)2]Octahedral5-membered
L-Proline[Zn(L-Pro)2]Tetrahedral5-membered
L-Histidine[Zn(L-His)2]Octahedral6-membered
L-Methionine[Zn(L-Met)2]Tetrahedral5-membered

Nickel(II) complexes with ligands featuring aminophenyl groups have been investigated. For instance, the coordination chemistry of N,N'-bis(3,5-di-tert-butyl-2-hydroxyphenyl)ethylenediamine with nickel(II) results in an octahedral ligand environment where the ligand acts in a tridentate fashion. nih.gov In other systems, such as with bis(2-aminophenyl)dipyrrin, a sterically hindered ligand, a square planar nickel(II) complex is formed. acs.org This complex is paramagnetic and absorbs intensely in the Vis-NIR region. acs.org The synthesis of nickel(II) complexes with amino-acid-derived ligands has also been reported, leading to the formation of both mononuclear and trinuclear species. nih.gov The specific outcome of the coordination is highly dependent on the ligand structure and the reaction conditions.

Table 2: Characterization of a Nickel(II) Complex with Bis(2-aminophenyl)dipyrrin
ComplexIR ν(N-H) (cm-1)EPR g-valuesCoordination Geometry
[NiII(NL)]3408 (sharp)g1 = 2.033, g2 = 2.008, g3 = 1.962Square Planar

Cobalt complexes with ligands containing aminophenyl moieties have been synthesized and characterized. For example, cobalt(II) complexes with (2-aminophenyl)methanol have been prepared, resulting in a six-coordinate, distorted octahedral geometry where the cobalt(II) atom is bonded to two nitrogen and two oxygen atoms from two ligands and two oxygen atoms from nitrate anions. nih.gov The synthesis of cobalt(III) complexes with ligands derived from 1,2-phenylenediamine has also been achieved, yielding octahedral complexes. rsc.org These complexes have been explored for their catalytic activity. rsc.org The oxidation state of cobalt and the coordination geometry can be influenced by the ligand design and the synthetic methodology employed.

Table 3: Selected Bond Distances in a Cobalt(II) Complex with (2-aminophenyl)methanol
BondDistance (Å)
Co-O(nitrate)2.073(1)
Co-N(amine)2.152(1)
Co-O(hydroxyl)2.115(1)

Ruthenium Complexes

Ruthenium complexes incorporating bis(amidophenyl)amine ligands have been designed and synthesized, demonstrating their utility in catalytic applications. New Ru(II) complexes with these ligands have been developed for catalytic C-H amination reactions. emory.edu The synthesis of these complexes is often straightforward, leading to compounds that can be readily purified. emory.edu

In related systems, bis(amido)ruthenium(IV) complexes have been prepared and structurally characterized. For instance, the complex [Ru(bpy)(L-H)2][ZnBr4]·CH3CN, where L-H represents a deprotonated diamine ligand, was characterized by X-ray crystallography. nih.gov In these complexes, the two Ru-N(amide) bonds are situated cis to each other, with bond lengths in the range of 1.835(7) to 1.856(7) Å. nih.gov The N(amide)-Ru-N(amide) bond angles are approximately 110°. nih.gov These Ru(IV) complexes are diamagnetic and exhibit reversible metal-amide/metal-amine redox couples in aqueous solutions. nih.gov

The electronic properties of these ruthenium complexes are of particular interest. Cyclic voltammetry studies of related ruthenium complexes with benzimidazole (B57391) derivatives have shown multiple one-electron redox processes. rsc.org For example, mer-[RuIIICl3L1(CH3CN)]·L1·3H2O displays a reversible Ru(III)/Ru(II) couple and two quasi-reversible couples at higher potentials. rsc.org This redox behavior is crucial for their catalytic activity, as the metal center can readily shuttle between different oxidation states.

Table 1: Selected Bond Lengths and Angles for a Bis(amido)ruthenium(IV) Complex

Parameter[Ru(bpy)(L-H)2][ZnBr4]·CH3CN
Ru-N(amide) (Å)1.835(7) - 1.856(7)
N(amide)-Ru-N(amide) (°)~110

Data sourced from a study on bis(amido)ruthenium(IV) complexes with 2,3-diamino-2,3-dimethylbutane. nih.gov

Silver Complexes

The coordination chemistry of silver(I) with ligands structurally related to this compound, such as bis(amidopyridine) derivatives, has been explored. For example, a thiophene-based bis(N-methylamido-pyridine) ligand reacts with silver(I) salts to form both macrocyclic and polymeric complexes, depending on the counter-anion. nih.gov The reaction with silver(I) trifluoroacetate yields a polymeric complex, [Ag(n){SC4H2-2,5-(CONHCH2-3-C5H4N)2}n][CF3CO2]n. nih.gov

In other work, heteroleptic silver(I) complexes featuring a bis[(2-diphenylphosphino)phenyl] ether (POP) ligand and a diimine ligand have been synthesized and structurally characterized. mdpi.com X-ray analysis of these complexes reveals a distorted tetrahedral geometry around the silver(I) center, with a N2P2 coordination environment. mdpi.com The ether oxygen atom of the POP ligand does not coordinate to the silver ion. mdpi.com These complexes exhibit interesting photophysical properties, with some showing moderate to high quantum yields in solution. mdpi.com

Table 2: Photophysical Data for Heteroleptic Silver(I) Complexes

ComplexAbsorption λmax (nm)Emission λem (nm)Quantum Yield (Φem) (%)
[Ag(L1)(POP)]BF436851811
[Ag(L2)(POP)]BF438553720
[Ag(L3)(POP)]BF443060223

Data for complexes with 2,9-bis(styryl)-1,10-phenanthroline and bis[(2-diphenylphosphino)phenyl] ether ligands in dichloromethane solution. mdpi.com

Manganese Complexes

Manganese(II) complexes with ligands bearing similarities to the this compound scaffold have been synthesized and characterized. For instance, mononuclear manganese(II) complexes with bis(imidazole)methane-based ligands have been prepared and their structures determined by single-crystal X-ray analysis. rsc.org These complexes have demonstrated catalytic activity in the oxidative coupling of primary amines to imines. rsc.org

Furthermore, high-spin manganese(II) complexes supported by a monoanionic amido/bis(phosphine) PNP ligand have been reported. nih.gov The reaction of (PNP)Li with MnCl2 can yield either (PNP)Mn(μ-Cl)2Li(THF)2 or (PNP)MnCl, depending on the reaction workup. nih.gov The magnetic moments of these complexes are indicative of a high-spin Mn(II) center (S = 5/2). nih.gov

In a different study, manganese(II) complexes with non-steroidal anti-inflammatory drugs as ligands were synthesized and structurally characterized. nih.gov In these complexes, the manganese(II) ion typically exhibits a distorted octahedral geometry, with coordination to carboxylato oxygen atoms and nitrogen atoms from co-ligands. nih.gov

Lanthanide Complexes

The coordination chemistry of lanthanide ions with bis(amidinate) ligands, which are structurally related to this compound, has been investigated. These studies have led to the formation of both bi- and tetra-metallic macrocycles as well as monometallic complexes. researchgate.net The nature of the product is dependent on the specific ligand and the lanthanide source used. researchgate.net

In other research, a series of lanthanide amide complexes supported by a bridged bis(amidinate) ligand have been synthesized and characterized by X-ray crystallography. nih.gov These complexes have been shown to be effective pre-catalysts for the addition of aromatic amines to aromatic nitriles. nih.gov The catalytic activity was found to be influenced by the specific lanthanide metal and the nature of the amido groups. nih.gov

Additionally, the development of bulky silylamide ligands has led to the synthesis of divalent lanthanide complexes with pseudo-octahedral coordination geometries. nih.gov These complexes exhibit near-linear N–Ln–N bond angles, a feature driven by the steric bulk of the ligands. nih.gov

Other Metal Centers

The this compound ligand framework and its derivatives are capable of coordinating to a variety of other metal centers, including nickel, copper, and cobalt.

Nickel(II) Complexes: Dinuclear Ni(II) complexes with bis(amidophenyl)amine ligands have been synthesized and utilized as catalysts for the oxidative dehydrogenation of hydrazones. emory.edu Mechanistic studies on related 4-coordinated square planar Ni(II) complexes for aziridination reactions suggest that a 5-coordinated Ni(III) species, supported by a ligand radical, acts as the reactive intermediate. emory.edu The synthesis of nickel(II) complexes with l-amino-acid-derived ligands has also been reported, with some complexes forming trinuclear structures through carbonate bridging, a process that involves the uptake of atmospheric CO2. nih.gov

Copper(II) and Cobalt(II) Complexes: The synthesis and crystal structures of bis[(2-amino benzamide)(benzoate)] complexes of both copper(II) and cobalt(II) have been described. researchgate.net In these complexes, both metal ions exhibit a distorted octahedral geometry and form four six-membered chelate rings. researchgate.net

Transition metal complexes of Co(II), Ni(II), and Cu(II) with bis(o-aminophenyl)disulfide alkane ligands have also been prepared and characterized. ekb.eg Depending on the specific ligand and metal, these complexes can adopt either tetrahedral or square planar geometries. ekb.eg

Redox Properties and Electron Transfer in Metal Complexes

A key feature of complexes with this compound and related ligands is their rich redox chemistry, often attributed to the non-innocent character of the ligand. This means that the ligand can actively participate in redox processes, acting as an electron reservoir.

Metal complexes with redox non-innocent ligands, such as N,N′-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine, can exist in multiple oxidation states. mdpi.com The combination of these ligands with redox-active transition metals can lead to complexes with interesting magnetic and electrochemical properties. mdpi.com In many cases, the redox processes observed in these complexes are ligand-centered, with the oxidation state of the metal remaining unchanged. mdpi.com

The development of bis(amidophenyl)amine redox-active ligands has been a focus of research aimed at multi-electron catalysis. emory.edu These ligands can stabilize different oxidation states of the coordinated metal, facilitating catalytic cycles that involve multi-electron transformations. For example, in the case of Ni(II) complexes for aziridination, a ligand radical is proposed to be involved in the formation of a reactive Ni(III) intermediate. emory.edu

The redox properties of bis(amido)ruthenium(IV) complexes have been studied, revealing reversible metal-amide/metal-amine redox couples. nih.gov Depending on the pH, these complexes can undergo one-electron or two-electron transfer processes coupled with proton transfer. nih.gov

Structural Characterization of Coordination Compounds

X-ray crystallography has been an indispensable tool for elucidating the solid-state structures of metal complexes with this compound and related ligands. These studies provide detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

The molecular structure of a bis(2-isobutyrylamidophenyl)amine ligand has been determined by single-crystal X-ray diffraction, revealing the intricate network of hydrogen bonding and C-H···π stacking interactions that govern its crystal packing. nih.gov

For metal complexes, structural analysis provides insights into the coordination environment of the metal center. For instance, the crystal structure of [Ru(bpy)(L-H)2][ZnBr4]·CH3CN confirmed the cis-arrangement of the amido ligands around the ruthenium(IV) center. nih.gov In the case of bis[(2-amino benzamide)(benzoate)] complexes of Cu(II) and Co(II), X-ray diffraction revealed a distorted octahedral geometry for both metal ions. researchgate.net

Hirshfeld surface analysis is another powerful technique used to examine intermolecular interactions in the crystal structures of these compounds. nih.gov This method allows for the visualization and quantification of different types of intermolecular contacts, providing a deeper understanding of the forces that stabilize the crystal lattice.

Table 3: Crystallographic Data for a Bis(2-isobutyrylamidophenyl)amine Ligand

ParameterValue
Empirical FormulaC20H25N3O2
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.345(3)
b (Å)18.012(5)
c (Å)10.511(3)
β (°)107.13(3)
Volume (ų)1870.5(9)

Data for the ligand H3LNNN. nih.gov

Supramolecular Chemistry and Self Assembly Processes

Non-Covalent Interactions: Hydrogen Bonding and π-Stacking

Non-covalent interactions are fundamental to the self-assembly of molecules into ordered supramolecular structures. For Bis[2-aminophenyl]-amino and its derivatives, hydrogen bonding and π-stacking are the primary forces driving these processes. While a detailed crystal structure analysis for the parent compound this compound is not extensively reported in the surveyed literature, studies on closely related derivatives provide significant insight into its expected behavior.

A key example is the derivative bis(2-isobutyrylamidophenyl)amine , where the primary amino groups are acylated. X-ray diffraction studies of this compound have revealed that its crystal packing is predominantly governed by a network of hydrogen bonds and π-interactions. nih.gov Specifically, N–H···O and C–H···O hydrogen bonds form between adjacent molecules, creating a stable, interconnected assembly. nih.gov Alongside these, C–H···π stacking interactions contribute further to the stability of the crystal lattice. nih.gov Hirshfeld surface analysis confirmed the critical role of these N–H···O and C–H···π interactions in the solid-state architecture. nih.gov

Similarly, studies on other functionalized triphenylamine derivatives, such as triethyl (nitrilotris(benzene-4,1-diyl))tricarbamate , show that the supramolecular structure is heavily influenced by amide N—H∙∙∙O hydrogen bonds. mdpi.com However, in this particular carbamate derivative, π-stacking interactions were found to be absent, with the crystal network being stabilized primarily by dispersive forces and hydrogen bonding. mdpi.com This highlights that the nature and presence of π-stacking can be highly dependent on the specific functional groups attached to the TPA core and the resulting steric and electronic effects.

The interplay between these non-covalent forces dictates the final supramolecular architecture. The primary amine groups (–NH2) and the central amine (–NH–) of this compound are potent hydrogen bond donors, while the phenyl rings can act as π-electron systems for stacking interactions. It is the balance between the directionality of hydrogen bonds and the more diffuse π-stacking that determines how these molecules arrange themselves in the solid state and in solution.

Table 1: Non-Covalent Interactions in this compound Derivatives
Compound DerivativeObserved Hydrogen BondingObserved π-InteractionsReference
bis(2-isobutyrylamidophenyl)amineN–H···O, C–H···OC–H···π stacking nih.gov
triethyl (nitrilotris(benzene-4,1-diyl))tricarbamateN—H∙∙∙OAbsent mdpi.com

Rosette Formation and Templated Self-Assembly

Hydrogen-bonded rosettes are highly organized, cyclic supramolecular structures formed by the self-assembly of molecules possessing complementary hydrogen bond donor and acceptor sites. This motif is famously observed in systems like melamine and cyanuric acid. nih.gov These molecules are typically planar and possess specific geometries that favor the formation of a cyclic, flat array of hydrogen bonds.

Based on the available scientific literature, there are no reports of this compound or its derivatives participating in rosette formation. The inherent molecular geometry of the triphenylamine core is likely the primary reason for this. TPA-based molecules are not planar; instead, they adopt a characteristic propeller-like conformation. This three-dimensional shape is structurally incompatible with the planarity required to form the extended, cyclic hydrogen-bonding networks that define a supramolecular rosette. The phenyl rings are twisted out of the plane of the central nitrogen atom, which would prevent the peripheral amino groups from aligning correctly in a single plane to form a stable rosette structure.

While this compound can be a component in templated self-assembly, particularly in the context of anion recognition (see Section 4.4), its use in forming specific, templated rosette architectures has not been demonstrated.

Dynamic Covalent Chemistry (DCC) in Supramolecular Architectures

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create adaptable and responsive chemical systems. This strategy allows for the synthesis of complex molecules and materials that can reconfigure their structure under equilibrium control, a process valuable for creating "smart" materials and supramolecular architectures. Reversible reactions commonly used in DCC include the formation of imines, hydrazones, disulfides, and boronate esters.

The amino groups of this compound could theoretically participate in DCC reactions, for instance, by reacting with aldehydes or ketones to form dynamic imine bonds. Such reactions are well-established in the construction of covalent organic frameworks (COFs) and other polymeric materials from amine and aldehyde building blocks. researchgate.netrsc.org However, a review of the current scientific literature reveals no specific examples where this compound itself has been employed as a building block within a system designed for dynamic covalent chemistry in the context of creating responsive supramolecular architectures. While amines such as tris(2-aminoethyl)amine are used to create dynamic covalent networks, nih.gov the specific application of this compound in this area remains unexplored in the surveyed literature.

Anion Recognition and Sensing Phenomena

The triphenylamine (TPA) framework is an excellent scaffold for the design of anion receptors and fluorescent sensors. The electron-donating nature of the central nitrogen atom allows for the creation of molecules with strong intramolecular charge transfer (ICT) properties when electron-withdrawing groups are attached to the periphery. Anion binding events can modulate this ICT process, leading to a detectable change in the molecule's color or fluorescence, forming the basis for a sensor.

Derivatives of TPA have been extensively developed as chemosensors for various anions, particularly cyanide (CN⁻) and fluoride (F⁻). rsc.orgrsc.org The sensing mechanism often involves the nucleophilic addition of the anion to an electron-deficient site on the sensor molecule. This addition disrupts the π-conjugation of the system, which in turn alters the ICT character and causes a change in the photophysical properties. nih.gov

For example, a colorimetric and "turn-on" fluorescent probe based on a triphenylamine-thiophene and dicyanovinyl structure was developed for the selective detection of CN⁻ in aqueous media. nih.gov The probe itself has low fluorescence, but upon nucleophilic addition of cyanide to the dicyanovinyl group, the ICT pathway is blocked, resulting in a significant increase in fluorescence intensity. This sensor exhibited high sensitivity with a low detection limit. nih.gov

Another study reported a trimeric triphenylamine–dioxaborinine compound as a highly sensitive and selective fluorescent probe for both CN⁻ and F⁻. rsc.orgnih.gov The detection mechanism involves the nucleophilic attack of the anion on the boron atom of the dioxaborinine ring. This interaction leads to a decrease in the fluorescence of an existing band and the appearance of a new emission band at a different wavelength, allowing for ratiometric sensing. nih.gov

The general design principle for these sensors involves:

A TPA core as an electron donor.

A conjugated π-system to facilitate intramolecular charge transfer.

An anion recognition site (e.g., indolium, dicyanovinyl group, boron center) that is electronically coupled to the TPA core and can react with the target anion. rsc.org

The tripodal structure of TPA derivatives allows for the creation of a pre-organized cavity that can be tailored for specific anions, enhancing binding affinity and selectivity through multiple interaction points.

Table 2: Performance of Triphenylamine-Based Anion Sensors
Sensor StructureTarget AnionSensing MechanismDetection Limit (LOD)Reference
Triphenylamine-thiophene-dicyanovinylCN⁻Nucleophilic Addition / Turn-on Fluorescence51 nM nih.gov
Triphenylamine–dioxaborinine (trimer)CN⁻Nucleophilic Addition / Ratiometric Fluorescence0.18 µM rsc.orgnih.gov
Triphenylamine–dioxaborinine (trimer)F⁻Nucleophilic Addition / Fluorescence Quenching0.70 µM rsc.orgnih.gov
Triphenylamine-indolium conjugateCN⁻Nucleophilic Addition / Turn-off Fluorescence14 nM haldiagovtcollege.ac.in

Compound Index

Table 3: List of Compounds Mentioned
Compound Name
This compound
bis(2-isobutyrylamidophenyl)amine
triethyl (nitrilotris(benzene-4,1-diyl))tricarbamate
Melamine
Cyanuric acid
tris(2-aminoethyl)amine
triphenylamine-thiophene and dicyanovinyl probe
triphenylamine–dioxaborinine probe
triphenylamine-indolium conjugate

No Specific Theoretical and Computational Studies Found for this compound

The scientific literature readily available through standard academic search engines and databases does not appear to contain specific studies applying Density Functional Theory (DFT) or Ab Initio calculations to "this compound". Consequently, information regarding its Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, ionization potential, electron affinity, or chemical hardness from a computational standpoint is not available.

While computational studies are common for a vast range of chemical compounds, it appears that "this compound" has not been a specific subject of such research, or at least, the results are not published in widely accessible forums. Therefore, providing a thorough, informative, and scientifically accurate article strictly adhering to the user's detailed outline is not possible at this time.

Theoretical and Computational Chemistry Studies

Computational Mechanistic Investigations

While direct computational mechanistic studies on the synthesis of "Bis[2-aminophenyl]-amino" are not extensively documented, valuable insights can be drawn from theoretical investigations into the formation of structurally related compounds, such as 2-(2′-aminophenyl)benzothiazole (PBT-NH2). The synthesis of these molecules often involves complex multi-step reactions, and computational chemistry provides a framework for understanding the underlying reaction coordinates and transition states.

One relevant example is the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with carbon dioxide in the presence of ammonia borane (BH₃NH₃) to form 2-unsubstituted benzothiazoles. semanticscholar.orgnih.govrsc.org Computational studies, alongside experimental results, have helped to propose a plausible reaction mechanism. The process is thought to initiate with the reduction of the disulfide bond by BH₃NH₃ to yield 2-aminothiophenol. semanticscholar.orgnih.gov Subsequently, the 2-aminothiophenol is proposed to react with a CO₂-BH₃NH₃ adduct. semanticscholar.org Density Functional Theory (DFT) calculations could be employed to model the transition states and intermediates of this cascade reaction, providing energetics for the nucleophilic attack of the amino group and the subsequent cyclization and dehydration steps. Such computational approaches can elucidate the role of reagents and intermediates, and explain observed regioselectivity and reaction yields. semanticscholar.orgnih.gov

Similarly, DFT calculations have been utilized to study the conformational, thermodynamic, and spectroscopic features of various benzothiazole (B30560) derivatives. mdpi.com These studies provide information on the optimized geometries, vibrational frequencies, and electronic properties (such as HOMO-LUMO energy gaps), which are crucial for understanding the reactivity and stability of these compounds. mdpi.comnih.gov For instance, the planarity of the molecule, which can be assessed computationally, is known to influence its electronic and photophysical properties. mdpi.com

Excited-State Properties and Dynamics (Computational Aspects)

The photophysical properties of "this compound" and its analogs are of significant interest, particularly their fluorescence characteristics which are governed by processes occurring in the excited state. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating these excited-state phenomena.

Many derivatives of 2-(2′-aminophenyl)benzothiazole (PBT-NH2), which share a core structure with "this compound", are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com This process involves the transfer of a proton between the amino group and the nitrogen atom of the benzothiazole ring upon photoexcitation. TD-DFT calculations have been instrumental in mapping the potential energy surfaces of the ground and excited states to understand the ESIPT mechanism.

Computational studies have shown that upon excitation to the first singlet excited state (S₁), a significant charge redistribution occurs, which strengthens the intramolecular hydrogen bond and provides the driving force for the proton transfer. mdpi.com The calculations can determine the energy barrier for the ESIPT process in the excited state. For many PBT-NH2 derivatives, this barrier is very low or non-existent, indicating that the proton transfer is an ultrafast process. mdpi.com The resulting tautomer, formed after the proton transfer, is electronically distinct from the initial "normal" form and is responsible for the characteristic large Stokes-shifted fluorescence observed experimentally. mdpi.com

The nature of substituents on the aminophenyl ring or the benzothiazole moiety can significantly influence the ESIPT process. Computational studies have systematically investigated these effects. For example, the introduction of electron-withdrawing groups can modulate the acidity of the N-H proton and the basicity of the acceptor nitrogen, thereby affecting the thermodynamics and kinetics of the ESIPT reaction. mdpi.com

Table 1: Calculated ESIPT Energy Barriers for PBT-NH2 Derivatives

Compound Substituent Computational Method Calculated Barrier (kcal/mol) Reference
PBT-NH2 None TD-B3LYP ~5.0 mdpi.com
PBT-NHAc Acetyl TD-B3LYP ~7.0 mdpi.com
PBT-NHTs Tosyl TD-B3LYP ~3.0 mdpi.com

Note: The values presented are approximate and intended for comparative purposes, as the exact values can vary with the specific functional and basis set used in the calculations.

Aggregation-Induced Emission (AIE) is another fascinating photophysical phenomenon observed in derivatives of 2-(2′-aminophenyl)benzothiazole. mdpi.com In contrast to the common aggregation-caused quenching (ACQ) where fluorescence intensity decreases upon aggregation, AIE-active molecules exhibit enhanced emission in the aggregated state or solid state.

Computational studies have provided insights into the mechanism of AIE. The prevailing theory for many AIEgens is the restriction of intramolecular motion (RIM). researchgate.net In dilute solutions, the molecules can undergo various intramolecular rotations and vibrations, which act as non-radiative decay channels, quenching the fluorescence. researchgate.net Upon aggregation, these motions are physically restricted, which blocks the non-radiative pathways and promotes radiative decay, leading to enhanced fluorescence. researchgate.net

Theoretical calculations can model the rotational and vibrational modes of these molecules in both isolated and aggregated states. By calculating the potential energy surfaces associated with these motions, it is possible to identify the key modes responsible for non-radiative decay. For example, the rotation of the phenyl ring relative to the benzothiazole core is often implicated as a major non-radiative pathway. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to simulate the environment in the aggregated state and to understand how intermolecular interactions hinder these motions. These computational approaches help in rationalizing the AIE behavior and in designing new molecules with improved AIE properties. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Advanced NMR Spectroscopy (Multi-dimensional and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atoms. While standard 1D ¹H and ¹³C NMR are routine for structural confirmation, advanced techniques provide deeper insights into molecular connectivity and solid-state structure.

Multi-dimensional NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities within a molecule. For complex aromatic systems, this is crucial for assigning specific resonances to individual protons on the phenyl rings. Although direct 2D NMR studies on Bis[2-aminophenyl]-amino were not found, the principles of 2D NMR are widely applied for the structural elucidation of complex organic molecules, including in complex biological matrices. nih.gov

Solid-State NMR: Solid-state NMR (ssNMR) provides information about the structure and dynamics of materials in the solid state. For compounds like this compound and its derivatives, ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) NMR is particularly informative. In a study on tris(4-aminophenyl)amine derivatives, ¹³C CPMAS NMR was used to correlate the solid-state structure with the observed chemical shifts. amanote.com

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. digitellinc.com It is highly sensitive for studying radical cations of amine compounds. nih.gov

The oxidation of amine-containing molecules can generate stable radical cations that can be characterized by ESR. The resulting spectra provide information about the g-value and hyperfine coupling constants, which reveal the distribution of the unpaired electron's spin density within the molecule. For instance, in studies of bis-iminophosphorane cation radicals, ESR spectra, in conjunction with DFT calculations, have shown that the unpaired electron is primarily delocalized on the bridge and nitrogen atoms. d-nb.info While specific ESR data for the this compound radical cation is not detailed in the available literature, the general principles suggest that oxidation would lead to a radical cation with spin density delocalized over the nitrogen atoms and the aromatic rings.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For organic molecules containing nitrogen, the N 1s core level spectrum is particularly informative. The binding energy of the N 1s peak can distinguish between different nitrogen environments, such as amine, amide, and imine groups. For primary amine groups, the N 1s binding energy is typically observed around 399.4 eV. researchgate.net In protonated amines, a shift to higher binding energy (around 401.4 eV) is often seen. researchgate.net Amide groups typically appear at a binding energy of about 400.4 eV. d-nb.info A detailed XPS analysis of this compound would be expected to show a primary N 1s peak corresponding to the -NH2 and -NH- groups, allowing for the characterization of the surface chemistry of thin films or solid samples of the compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It provides information about the surface topography and morphology. While no specific SEM studies focused on this compound were identified in the literature, this technique would be valuable for characterizing the morphology of the compound in its solid form, such as powders, crystals, or thin films. SEM analysis could reveal details about particle size, shape, and surface texture, which are important for various material applications.

Thermal Analysis (e.g., TGA, DTA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between a sample and a reference material.

Other Specialized Spectroscopic Probes

Beyond the core techniques, other specialized spectroscopic methods can provide further insights into the properties of this compound. For instance, vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can provide detailed information about the vibrational modes of the molecule, which are sensitive to its structure and bonding. Studies on derivatives often utilize FT-IR to confirm the presence of specific functional groups, such as N-H and C=O stretching bands in amide derivatives. amanote.com

Applications and Functional Materials in Academic Research

Catalysis (Homogeneous and Heterogeneous)

The presence of multiple nitrogen atoms makes di(2-aminophenyl)amine and its derivatives potential candidates for use as ligands in coordination chemistry and catalysis. The lone pair electrons on the nitrogen atoms can coordinate with transition metals, forming stable complexes that can mediate a variety of chemical reactions.

While direct catalytic applications of di(2-aminophenyl)amine complexes are not extensively documented, the broader class of aromatic amine and amido ligands is crucial in modern catalysis. Transition metal complexes featuring N-donor ligands are instrumental in a wide range of organic transformations. For instance, iron(II) complexes with amido ligands have demonstrated high catalytic activity in the regioselective hydrosilylation of alkenes nih.gov. The design of such catalysts often involves tuning the steric and electronic properties of the amide ligand to stabilize the metal center and facilitate the reaction nih.gov.

Research into related structures shows that transition metal complexes with ligands derived from aminodiphenyl amine have been synthesized and characterized researchgate.net. Specifically, complexes of Fe(II), Co(II), Ni(II), and Cu(II) with a bidentate ligand prepared from 4-aminodiphenyl amine were found to have octahedral geometries researchgate.net. Such fundamental coordination chemistry is the first step toward developing novel catalysts. The development of new ligands is a key factor in advancing transition metal catalysis, particularly for challenging reactions like non-directed C-H amination, where pyridine-type ligands have shown promise in promoting the reactivity of palladium catalysts nih.gov. The structural motifs present in di(2-aminophenyl)amine make it a viable candidate for exploration in these areas.

Photocatalysis utilizes light to drive chemical reactions, often involving energy transfer from a photocatalyst to a substrate. While specific studies employing di(2-aminophenyl)amine in photocatalysis are not prominent, related nitrogen-containing heterocyclic compounds are an active area of research. For example, 2-(2′-aminophenyl)benzothiazole derivatives have recently been applied in photocatalysis mdpi.com. Enantioselective photocatalysis, a rapidly growing field, often relies on the design of bifunctional catalysts that can both absorb light and induce stereoselectivity, sometimes through hydrogen bonding interactions provided by amine or amide groups beilstein-journals.org.

Furthermore, research into visible-light-driven photocatalysts has led to the development of complex nanocomposites for simultaneous reactions, such as benzimidazole (B57391) formation and olefin hydrogenation, under mild conditions nih.gov. In a different application, multifunctional Cu/TiO2 catalysts have been used for the one-step photocatalytic conversion of bio-polyols into valuable ethanolamines and ethylenediamines at room temperature nih.gov. These examples highlight the potential for nitrogen-containing organic molecules to play a role in advanced photocatalytic systems, an area where di(2-aminophenyl)amine could potentially be functionalized for future use.

Advanced Polymeric Materials and Composites

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers like polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical properties nih.gov. The synthesis typically involves a two-step process where the diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide vt.edu.

Although research focusing specifically on polyimides derived from di(2-aminophenyl)amine is limited, studies on analogous fluorinated aromatic diamines, such as 2,2′-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl, demonstrate how structural modifications can lead to enhanced properties ntu.edu.tw. Polyimides synthesized from this monomer are soluble in many organic solvents, form transparent, light-colored films, and exhibit high glass-transition temperatures (up to 280 °C) and excellent thermal stability, with 10% weight loss occurring above 520 °C ntu.edu.tw. Similarly, polyimides containing bulky adamantyl and phosphine (B1218219) oxide groups, derived from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide, show good solubility, high thermal stability (>500 °C), and low dielectric constants (2.77–3.01) researchgate.net. The incorporation of silsesquioxane (DDSQ) units into the polymer backbone using monomers like 3,13-bis(4-aminophenyl)-DDSQ can yield soluble, thermoplastic polyimides with high thermal stability and optical transparency rsc.org.

These examples suggest that di(2-aminophenyl)amine, as a trifunctional aromatic amine, could be used to create cross-linked or hyperbranched polyimides with potentially unique thermal and mechanical characteristics.

Diamine MonomerDianhydrideTg (°C)Td10 (°C)Dielectric Constant (10 kHz)
2,2′-Bis(4-amino-2-trifluoromethylphenoxy)biphenylVarious222–280>5202.84–3.61
Bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxideVarious290–330>5002.77–3.01
3,13-Bis(3-aminopropyl)-DDSQ6FDA136460 (N₂) / 436 (air)Not specified

This table presents data for polyimides derived from analogues of di(2-aminophenyl)amine to illustrate the properties of related high-performance polymers. Td10 refers to the temperature at which 10% weight loss occurs. Data sourced from ntu.edu.twresearchgate.netrsc.org.

Optoelectronic Devices and Light-Emitting Materials

Conjugated polymers are a class of materials that form the active layer in various optoelectronic devices, including polymer light-emitting diodes (PLEDs) sigmaaldrich.com. The performance of these devices depends on the chemical structure of the polymer, which influences properties such as color purity, charge carrier mobility, and photoluminescence quantum efficiency sigmaaldrich.com. Nitrogen-containing heterocyclic rings are often incorporated into these polymers to tune their electronic properties; for example, polyquinoline is known as an efficient blue emitter sigmaaldrich.com.

While di(2-aminophenyl)amine itself is not a conventional chromophore for light-emitting applications, it can be used as a building block for more complex, functional molecules. Its amine groups can be functionalized to attach chromophoric units or to create polymers where the nitrogen atoms influence the electronic bandgap. The synthesis of polymeric white organic light-emitting diodes (WOLEDs), for instance, involves combining different blue- and yellow-emitting polymer layers to achieve white light emission nih.gov. The development of new materials, including those derived from versatile building blocks like aromatic amines, is essential for advancing this technology.

Sensing Applications (Chemical and Spectroscopic)

Fluorescent probes are small molecules designed to detect specific analytes, such as metal ions or changes in pH, by producing a measurable change in their fluorescence . The amine functional group is frequently used in the design of these sensors as a binding site for analytes or as a trigger for a photophysical response byjus.comnih.gov.

Derivatives of di(2-aminophenyl)amine are well-suited for sensing applications. For example, di-amino-functionalized dyes based on BODIPY and BOPHY platforms have been designed as dual optical sensors for pH and Cu²⁺ ions chemrxiv.orgchemrxiv.org. These sensors exhibit a reversible "on-off" fluorescence behavior in response to changes in acidity or upon coordination with metal ions chemrxiv.org. Similarly, water-soluble fluorescent sensors appended with di-(2-picolyl)amine (DPA) have been developed for the selective detection and imaging of Cu(II) in biological systems researchgate.net.

Another strategy involves using the 2-aminophenyl moiety in probes designed to detect changes in lysosomal pH. Sterically hindered fluorescent probes incorporating 2-aminophenylboronic acid pinacol (B44631) ester have been shown to be sensitive to pH variations in living cells nih.gov. The presence of multiple amine groups in di(2-aminophenyl)amine provides several potential coordination sites, making it an attractive scaffold for developing novel colorimetric or fluorescent sensors for various ions and small molecules.

Scaffolds for Complex Molecule Synthesis

In organic synthesis, a scaffold is a core molecular structure upon which more complex molecules are built. Amines are fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products byjus.comacs.orgdrugdiscoverytrends.com. Di(2-aminophenyl)amine, with its multiple reactive sites (two primary amines, one secondary amine, and activated aromatic rings), represents a versatile scaffold for constructing complex heterocyclic systems.

While direct applications are still emerging, related structures are widely used. For example, 2-aminophenyl derivatives are key precursors in the synthesis of important heterocycles. The reaction of 2-amino aryl ketones with N-benzyl cyanamides is a method for producing 2-aminoquinazoline (B112073) derivatives mdpi.com. Similarly, palladium-catalyzed reactions are used to construct 2-aminoimidazoles from N-propargyl guanidines nih.gov, and 2-aminobenzofurans can be synthesized via cycloaddition reactions involving ortho-quinone methides nih.gov. The compound 2-(2′-aminophenyl)benzothiazole is itself a valuable building block for creating more elaborate structures for applications in sensing and catalysis mdpi.com. The unique arrangement of functional groups in di(2-aminophenyl)amine offers a platform for developing novel synthetic routes to complex, polycyclic nitrogen-containing molecules.

Structure Activity Relationship Sar Studies in Chemical Design

Rational Design Principles for Functional Derivatives

The rational design of functional derivatives of Bis[2-aminophenyl]-amino is guided by established principles aimed at modulating its electronic, steric, and functional properties. These principles allow chemists to fine-tune the ligand's behavior in a predictable manner.

Electronic Tuning : The chemical reactivity and coordination properties of the ligand are heavily influenced by the electron density on its three nitrogen donor atoms. This can be precisely controlled by introducing substituents onto the aromatic rings. Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density on the nitrogen atoms, enhancing their Lewis basicity and strengthening their coordination to metal centers. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density, making the nitrogens less basic. This can be used to modulate the redox potential of the resulting metal complex or to favor coordination with specific types of metal ions.

Steric Hindrance : The introduction of bulky substituents near the nitrogen donor atoms provides steric control over the coordination environment. By strategically placing large groups, it is possible to limit the number of ligands that can bind to a metal center, prevent the formation of undesirable polymeric structures, and create a specific coordination geometry (e.g., tetrahedral vs. square planar). This principle is critical in catalysis, where controlling the steric environment around an active metal site can significantly enhance selectivity.

Functional Group Incorporation : Specific functional groups can be appended to the ligand scaffold, often away from the direct coordination sphere, to impart new properties. For instance, attaching solubilizing groups like sulfonates (-SO₃H) can make the corresponding metal complexes water-soluble. Alternatively, polymerizable groups such as vinyl or acrylate (B77674) moieties can be introduced to incorporate the ligand into larger macromolecular structures. The synthesis of derivatives with phosphorous-containing groups has also been explored in related aminophenyl systems to introduce new coordination modes and potential applications. mdpi.com

Correlation of Structural Modifications with Chemical Behavior

The systematic modification of the this compound scaffold leads to predictable changes in its chemical behavior, particularly in its coordination chemistry. The relationship between a specific structural change and the resulting property is the essence of SAR.

The correlation between structure and chemical behavior can be summarized in the following table, which illustrates the expected effects of various modifications.

Structural Modification (on Phenyl Rings)Anticipated Effect on Ligand StructureResulting Change in Chemical Behavior
Addition of Electron-Donating Groups (e.g., -OCH₃)Increased electron density on N donor atoms.Enhanced Lewis basicity; forms stronger bonds with metal ions; stabilizes higher oxidation states of the metal center.
Addition of Electron-Withdrawing Groups (e.g., -NO₂)Decreased electron density on N donor atoms.Reduced Lewis basicity; forms weaker bonds with metal ions; stabilizes lower oxidation states of the metal center.
Introduction of Bulky Groups (e.g., -C(CH₃)₃) near Amino GroupsIncreased steric crowding around the coordination sphere.Enforces lower coordination numbers; can improve catalytic selectivity by creating specific binding pockets; may reduce the rate of ligand exchange.
N-Alkylation or N-Arylation of Peripheral AminesConversion of primary amines to secondary or tertiary amines.Alters the denticity and bite angle of the ligand; changes the steric and electronic environment significantly, leading to different coordination geometries.

Ligand Design Strategies for Enhanced Performance

Building on the principles of SAR, specific design strategies can be implemented to create this compound derivatives with enhanced performance for targeted applications.

Strategies for Catalysis : For catalytic applications, ligand design focuses on maximizing both activity and stability. A common strategy involves introducing robust functional groups that anchor the ligand to the metal center and protect it from degradation. Drawing inspiration from other ligand systems, introducing strong sigma-donating moieties, such as N-sulfonyl groups on the peripheral amines, could enhance the stability of the resulting metal catalyst. rsc.org This modification would increase the electron donation to the metal while also providing greater steric protection, potentially leading to higher turnover numbers and longer catalyst lifetimes.

Strategies for Photosensitizers and Sensors : To create derivatives that can act as photosensitizers or chemical sensors, photoactive or responsive moieties can be incorporated into the ligand structure. For example, a strategy similar to that used for bis(2-picolyl)amine ligands could be employed, where biaryl groups are attached to the ligand backbone. mdpi.com These groups can act as photosensitizers, allowing the resulting metal complexes to absorb light and participate in energy or electron transfer processes. Such complexes could be designed for applications in photodynamic therapy or as reagents for DNA photocleavage. mdpi.com

Strategies for Supramolecular Assembly : The geometry and directionality of the this compound ligand make it an excellent candidate for constructing complex supramolecular structures like coordination polymers or cages. researchgate.net By modifying the substituents on the phenyl rings, it is possible to control the angles between the coordination vectors. This allows for the programmed self-assembly of metal ions and ligands into predictable, high-order structures. For example, introducing groups capable of hydrogen bonding could direct the formation of specific three-dimensional networks, leading to new materials with tailored porosity or host-guest properties.

Emerging Research Directions and Future Outlook

Innovations in Synthetic Methodologies and Green Chemistry

The synthesis of Bis[2-aminophenyl]-amino and its derivatives is evolving, with a growing emphasis on environmentally benign and efficient methods. Traditional synthetic routes are often being replaced by innovative strategies that align with the principles of green chemistry.

Researchers are exploring eco-friendly approaches such as ultrasound-assisted or microwave-assisted syntheses, which can significantly reduce reaction times and energy consumption. nih.gov The use of water as a solvent and the development of catalyst-free reactions are also key areas of focus. nih.govmdpi.com For instance, one-pot, multi-component reactions under solvent-free conditions are being developed for the synthesis of complex heterocyclic systems, a methodology that could be adapted for derivatives of this compound. nih.gov The goal is to create pathways that are not only efficient but also minimize waste and avoid the use of hazardous reagents and solvents. nih.gov

Key trends in green synthetic methodologies include:

Solvent-Free Reactions: Performing reactions by grinding reagents together at room temperature to eliminate the need for solvents. nih.gov

Alternative Energy Sources: Utilizing microwaves and ultrasound to accelerate reactions and improve yields. nih.gov

Recyclable Catalysts: Employing magnetic nanoparticles as catalysts that can be easily recovered and reused for multiple reaction cycles. nih.gov

Bio-based Solvents: Using environmentally friendly solvents derived from biological sources. mdpi.com

These advancements promise to make the synthesis of this compound and related compounds more sustainable and economically viable.

Exploration of Novel Coordination Modes and Redox Behavior

The coordination chemistry of this compound and its derivatives is a fertile ground for discovery. The ligand's flexible tripodal nature allows it to form stable complexes with a wide range of metal ions, but it is the "redox non-innocent" character of its derivatives that is currently attracting the most attention. nih.gov A redox non-innocent ligand is one that can exist in multiple oxidation states, actively participating in the redox chemistry of its metal complexes. mdpi.com

Derivatives of this compound can be designed to have distinct protonation and oxidation states. mdpi.com This allows for the formation of metal complexes where the electron density is delocalized between the metal center and the ligand. The oxidation state of the ligand can influence its coordination mode; for example, a fully oxidized, planar form versus a fully reduced, more flexible structure. mdpi.com

Recent studies on related systems have shown that the redox behavior can be finely tuned. For instance, nickel(II) complexes of a bis(2-aminophenyl)dipyrrin ligand exhibit reversible oxidation and reduction waves, with the redox processes being centered on the ligand. nih.gov The bond lengths within the ligand framework serve as a reliable indicator of its oxidation state. nih.gov This ability to store and transfer electrons makes these complexes highly promising for applications in catalysis and electronic devices.

Complex TypeRedox ProcessKey Findings
Nickel(II) bis(2-aminophenyl)dipyrrinLigand-centered oxidation/reductionReversible one-electron transfer processes; structural changes correlate with ligand oxidation state. nih.gov
Copper(I) with amino-decorated NHC ligandLigand-centered oxidationFeatures two reversible one-electron transfer processes at higher potentials. mdpi.com
Manganese(I) with amino-decorated NHC ligandMetal-centered followed by ligand-centered oxidationThe metal center is oxidized first, followed by a reversible oxidation of the ligand. mdpi.com

This table presents data on the redox behavior of complexes with ligands structurally related to this compound, illustrating the concept of ligand-centered redox activity.

Design of Advanced Supramolecular Assemblies

The amine groups in this compound are excellent hydrogen bond donors, making the molecule an ideal building block for constructing advanced supramolecular assemblies. Through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces, these molecules can self-assemble into well-defined, higher-order structures.

A key strategy in designing these assemblies involves the use of complementary molecules. For example, co-assembly of electron-donor and electron-acceptor molecules functionalized with amino acids can lead to the formation of charge-transfer hydrogels. nih.govrsc.orgresearchgate.net The formation of these gels is driven by a combination of hydrogen bonding and charge-transfer interactions, resulting in materials with unique properties and potential applications in biomedical engineering. rsc.orgresearchgate.net The choice of amino acid can influence the pH at which gelation occurs and the morphology of the resulting nanofibers. rsc.orgresearchgate.net

Integration of Computational Methods for Predictive Design

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the properties of this compound and its derivatives. researchgate.net These methods provide deep insights into molecular structure, electronic properties, and reaction mechanisms, guiding experimental efforts and accelerating the discovery of new functional molecules and materials. nih.gov

Theoretical calculations can be used to:

Analyze Molecular Structure: Predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray diffraction and IR spectroscopy to confirm structures. nih.gov

Investigate Redox Properties: Calculate oxidation potentials and analyze the distribution of spin density in oxidized or reduced species to determine whether redox events are metal- or ligand-centered. mdpi.com

Elucidate Reaction Pathways: Model the energetics of different reaction pathways to understand selectivity and optimize reaction conditions. researchgate.net

Characterize Non-Covalent Interactions: Use methods like Atoms in Molecules (AIM) analysis to quantify the strength of hydrogen bonds and other weak interactions that govern supramolecular assembly. nih.gov

Predict Inhibitor Binding: Model how derivatives might interact with biological targets, such as the active sites of enzymes, to design more potent inhibitors. acs.org

By integrating computational modeling with experimental synthesis and characterization, researchers can adopt a more rational design approach, saving time and resources in the development of new materials based on the this compound scaffold.

Development of Next-Generation Functional Materials

The unique electronic and structural features of this compound make it a highly attractive building block for the development of next-generation functional materials. Its derivatives are being incorporated into a variety of advanced materials with applications spanning electronics, sensing, and catalysis.

The ability of the ligand system to stabilize different metal oxidation states and participate in redox reactions makes its metal complexes candidates for catalysts in oxidation reactions. nih.gov In materials science, the focus is on creating π-conjugated systems that can be used as organic semiconductors. mdpi.com By extending the π-system of the this compound core, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, to create materials suitable for n-type semiconductors in organic field-effect transistors (OFETs). mdpi.com

Furthermore, the incorporation of this scaffold into coordination polymers or metal-organic frameworks (MOFs) is a promising route to creating porous materials with tailored functionalities. mdpi.com These materials could have applications in gas storage, separation, and heterogeneous catalysis. The ability to switch the properties of these materials using external stimuli, such as light, is also an exciting area of exploration for creating "smart" materials. nih.gov

The future development of functional materials based on this compound will likely involve:

π-Extended Quinoidal Molecules: Designing molecules with low LUMO levels for high-performance n-type organic semiconductors. mdpi.com

Stimuli-Responsive MOFs: Integrating photochromic derivatives into MOFs to create materials whose properties can be controlled with light. nih.gov

Catalytic Systems: Developing mononuclear and dinuclear metal complexes capable of catalyzing challenging chemical transformations. nih.gov

The versatility of the this compound framework ensures its continued importance in the ongoing quest for novel materials with advanced functions.

Q & A

Q. How can researchers design a synthetic pathway for Bis[2-aminophenyl]-amino while optimizing reaction selectivity and yield?

Methodological Answer:

  • Step 1: Start with a condensation reaction between 2-aminophenol derivatives under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation. Use catalysts like palladium or copper complexes to enhance coupling efficiency .
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to control intermediate formation .
  • Step 3: Purify the product using column chromatography or recrystallization. Validate purity via melting point analysis and spectroscopic techniques (e.g., ¹H NMR, FT-IR) .

Table 1: Example Reaction Conditions from Analogous Amine Syntheses

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂DMF11078
CuI/1,10-phenTHF9065

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use ¹H/¹³C NMR to verify aromatic proton environments and amine functional groups. Compare shifts with analogous compounds like 2-aminophenol (δ 6.6–7.2 ppm for aromatic protons) .
  • Purity Assessment: Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and FT-IR to confirm N-H stretching (3200–3400 cm⁻¹) .
  • Quantitative Analysis: Leverage HPLC with UV detection (λ = 254 nm) for impurity profiling .

Q. How can theoretical frameworks guide the study of this compound’s electronic properties?

Methodological Answer:

  • Framework Selection: Apply molecular orbital theory to predict electron delocalization in the aromatic system. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier orbitals .
  • Validation: Compare computational results with experimental UV-Vis spectra (e.g., π→π* transitions) and cyclic voltammetry data to assess redox behavior .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Systematic Review: Conduct a meta-analysis of existing literature to identify variables causing discrepancies (e.g., solvent polarity, temperature gradients) .
  • Controlled Replication: Reproduce studies under standardized conditions (e.g., fixed humidity, inert atmosphere) using protocols from environmental fate studies (see Table 2) .
  • Statistical Validation: Apply ANOVA to compare datasets and isolate confounding factors .

Table 2: Key Variables for Stability Studies

VariableControlled RangeImpact on Stability
Temperature25°C ± 2°CDegrades above 40°C
pH6.5–7.5Acidic conditions hydrolyze amine bonds

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Lab-Scale Simulations: Use bioreactors to mimic soil/water systems. Spike samples with this compound and monitor degradation via LC-MS/MS .
  • Field Studies: Deploy passive samplers in contaminated sites to track bioaccumulation in biota (e.g., algae, Daphnia) .
  • Kinetic Modeling: Apply first-order decay models to half-life data, adjusting for variables like microbial activity and UV exposure .

Q. How can computational chemistry be integrated with experimental data to predict novel reactivity of this compound?

Methodological Answer:

  • DFT-Guided Design: Calculate transition states for proposed reactions (e.g., electrophilic substitution) to predict regioselectivity. Validate with kinetic isotope effect studies .
  • Machine Learning: Train models on existing reaction databases to recommend optimal catalysts or solvents for functionalization .
  • Synchrotron Validation: Use X-ray absorption spectroscopy (XAS) to compare computed bond lengths with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.